![molecular formula C9H20ClNO2 B13403690 2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a labeled intermediate used in the preparation of biphosphonate drugs, which are commonly used in the prevention and treatment of osteoporosis . This compound is characterized by its molecular formula C9H17D3ClNO2 and a molecular weight of 212.73 . It is a stable isotope-labeled compound, often used in pharmaceutical research and development.
Méthodes De Préparation
The preparation of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a multi-step synthetic route. The process begins with the Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride . This method is advantageous due to its high yield, simple operation, and suitability for large-scale industrial production.
Analyse Des Réactions Chimiques
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It serves as a reference standard in various biological assays.
Industry: The compound is used in the development and quality control of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves its role as an intermediate in the synthesis of biphosphonate drugs. These drugs inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function and survival.
Comparaison Avec Des Composés Similaires
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
N-Methyl-N-pentyl-β-alanine-d3 Hydrochloride: Another labeled intermediate used in similar applications.
Ibanic Acid-d3 Hydrochloride: Used in the synthesis of biphosphonate drugs.
3-[pentyl (trideuteriomethyl)amino]propanoic acid: Another variant with similar applications.
These compounds share similar structures and applications but differ in their specific labeling and synthesis routes.
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
212.73 g/mol |
Nom IUPAC |
2,2,3-trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i6D2,8D; |
Clé InChI |
YDWXRULMHQZBEX-HCKLDNLHSA-N |
SMILES isomérique |
[2H]C(C([2H])([2H])C(=O)O)N(C)CCCCC.Cl |
SMILES canonique |
CCCCCN(C)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
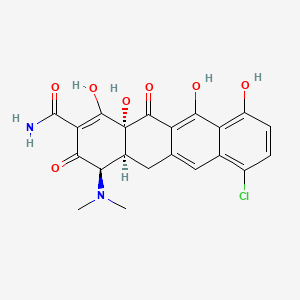
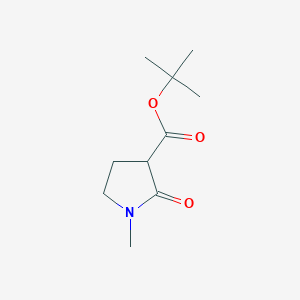
![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
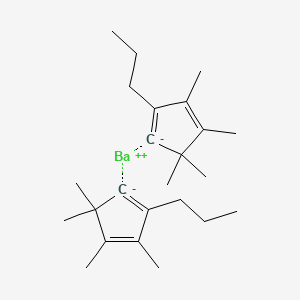
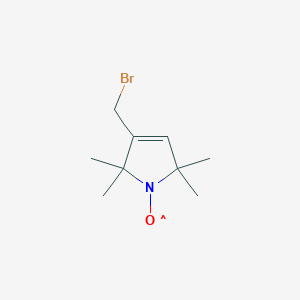
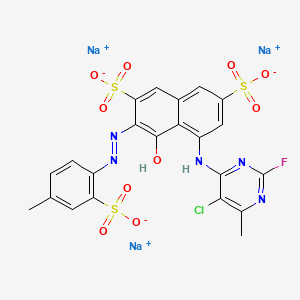
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
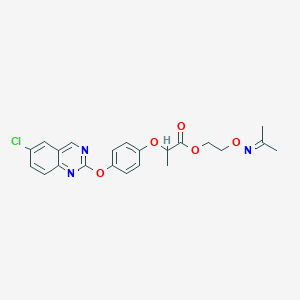
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
